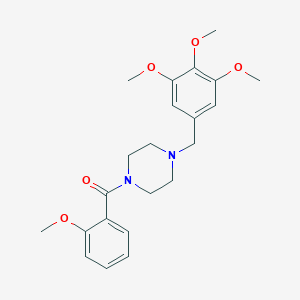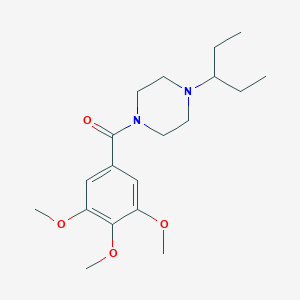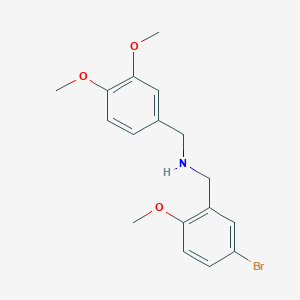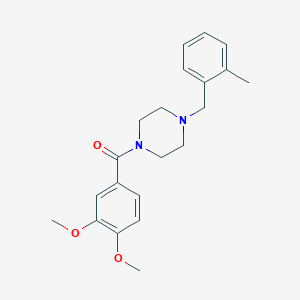![molecular formula C18H25NO B444959 N-[(2-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B444959.png)
N-[(2-methoxyphenyl)methyl]adamantan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]adamantan-2-amine is a chemical compound that belongs to the class of adamantane derivatives It is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a 2-methoxybenzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]adamantan-2-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-adamantanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxyphenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or
Propriétés
Formule moléculaire |
C18H25NO |
|---|---|
Poids moléculaire |
271.4g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C18H25NO/c1-20-17-5-3-2-4-14(17)11-19-18-15-7-12-6-13(9-15)10-16(18)8-12/h2-5,12-13,15-16,18-19H,6-11H2,1H3 |
Clé InChI |
VHQLASZVOXOLKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2C3CC4CC(C3)CC2C4 |
SMILES canonique |
COC1=CC=CC=C1CNC2C3CC4CC(C3)CC2C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444876.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B444877.png)

![1-[(4-ETHYLPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B444880.png)


![1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444886.png)

![[(2-METHOXYPHENYL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B444888.png)
![1-(3,5-Bis{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B444889.png)
![1-(3-CHLOROBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444892.png)

![1-(2-METHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444894.png)

